

# 3-(Dimethylamino)acrylonitrile CAS number

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## Compound of Interest

Compound Name: 3-(Dimethylamino)acrylonitrile

Cat. No.: B1336122

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An In-depth Technical Guide to **3-(Dimethylamino)acrylonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-(Dimethylamino)acrylonitrile** is a versatile bifunctional molecule of significant interest in organic synthesis. Its unique electronic properties, stemming from the electron-donating dimethylamino group and the electron-withdrawing nitrile group, make it a valuable precursor for a wide range of chemical transformations. This document provides a comprehensive overview of **3-(Dimethylamino)acrylonitrile**, including its chemical and physical properties, detailed experimental protocols for its synthesis, its reactivity, and its applications, particularly in the synthesis of heterocyclic compounds relevant to drug development.

## Chemical Identity and Properties

**3-(Dimethylamino)acrylonitrile** is an organic compound that serves as a key building block in various synthetic pathways.<sup>[1]</sup> It exists as a mixture of (E) and (Z) isomers, with the trans (E) isomer also being commercially available.

## Chemical Identifiers

The primary identifiers for **3-(Dimethylamino)acrylonitrile** and its trans-isomer are summarized below.

<b>Identifier</b>	<b>3-(Dimethylamino)acrylonitrile (Isomer Mixture)</b>	<b>trans-3-(Dimethylamino)acrylonitrile</b>
CAS Number	2407-68-3 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	35520-41-3 <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> <a href="#">[5]</a>
Molecular Weight	96.13 g/mol <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>	96.13 g/mol <a href="#">[5]</a> <a href="#">[7]</a>
IUPAC Name	3-(Dimethylamino)prop-2-enenitrile <a href="#">[3]</a>	(2E)-3-(Dimethylamino)prop-2-enenitrile
Synonyms	β-(Dimethylamino)acrylonitrile, 3-(Dimethylamino)-2-propenenitrile <a href="#">[2]</a>	(E)-3-(Dimethylamino)acrylonitrile
InChI Key	ZKKBIZXAEDFPNL-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[4]</a>	ZKKBIZXAEDFPNL-HWKANZROSA-N <a href="#">[5]</a>
SMILES	CN(C)C=CC#N	CN(C)\C=C\C#N <a href="#">[5]</a>

## Physicochemical Properties

The physical and chemical properties of **3-(Dimethylamino)acrylonitrile** are crucial for its handling, storage, and use in reactions.

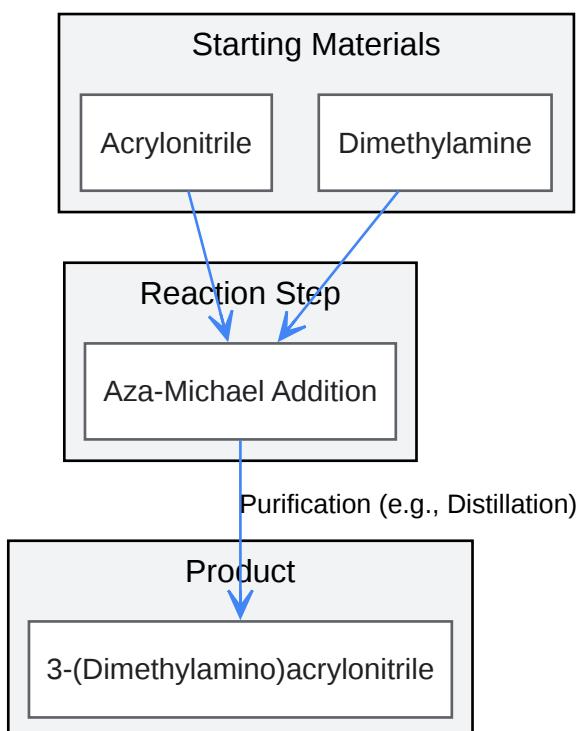
Property	Value	Source(s)
Appearance	Clear yellow to brown liquid	[2]
Density	0.9488 g/cm <sup>3</sup> at 20 °C	[2]
0.947 g/mL at 20 °C	[7][8]	
0.878 g/mL at 25 °C (trans-isomer)	[5]	
Boiling Point	85 °C at 12 Torr	[2]
76-80 °C at 0.3 mmHg	[5][7][8]	
Flash Point	113 °C (235.4 °F) - closed cup (trans-isomer)	[5]
Refractive Index	n <sub>20/D</sub> 1.461	[2]
n <sub>20/D</sub> 1.533 (lit.)	[5][8]	

## Synthesis and Experimental Protocols

The synthesis of **3-(Dimethylamino)acrylonitrile** typically involves the reaction between acrylonitrile and dimethylamine.[1] Modern variations, such as microwave-assisted synthesis, have been developed to improve efficiency.

## General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **3-(Dimethylamino)acrylonitrile** from common starting materials.



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Caption: General synthesis workflow for **3-(Dimethylamino)acrylonitrile**.

## Protocol 1: Classical Synthesis via Aza-Michael Addition

This method relies on the nucleophilic addition of dimethylamine to the activated double bond of acrylonitrile.

- Reactants: Acrylonitrile, Dimethylamine.
- Reaction Type: Aza-Michael Addition.[\[1\]](#)
- Procedure:
  - In a suitable reactor, acrylonitrile is treated with dimethylamine. The reaction can be carried out in a bubble column reactor where acrylonitrile is introduced at the top and gaseous dimethylamine is fed from the bottom.[\[9\]](#)

- The reaction is typically performed at a temperature between 25 and 80°C, with a preferred range of 40 to 60°C.[9]
- The molar ratio of dimethylamine to acrylonitrile is maintained between 1:1 and 1.5:1.[9]
- The residence time in the reactor is generally between 20 and 120 minutes.[9]
- The resulting product, 3-(dimethylamino)propionitrile, is nearly pure and can often be used without further purification.[9] Note: The initial product is the propionitrile, which can be further processed if the acrylonitrile is desired. For direct synthesis of **3-(dimethylamino)acrylonitrile**, alternative methods are used.

## Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can accelerate the reaction, leading to shorter reaction times and potentially higher yields.

- Reactants: Acrylonitrile, Dimethylamine.
- Conditions: Microwave irradiation.
- Procedure:
  - A mixture of acrylonitrile and dimethylamine is prepared.
  - The reaction is conducted at 40°C for 2 hours under microwave irradiation.[1]
  - Molecular sieves are utilized to facilitate the process.[1]

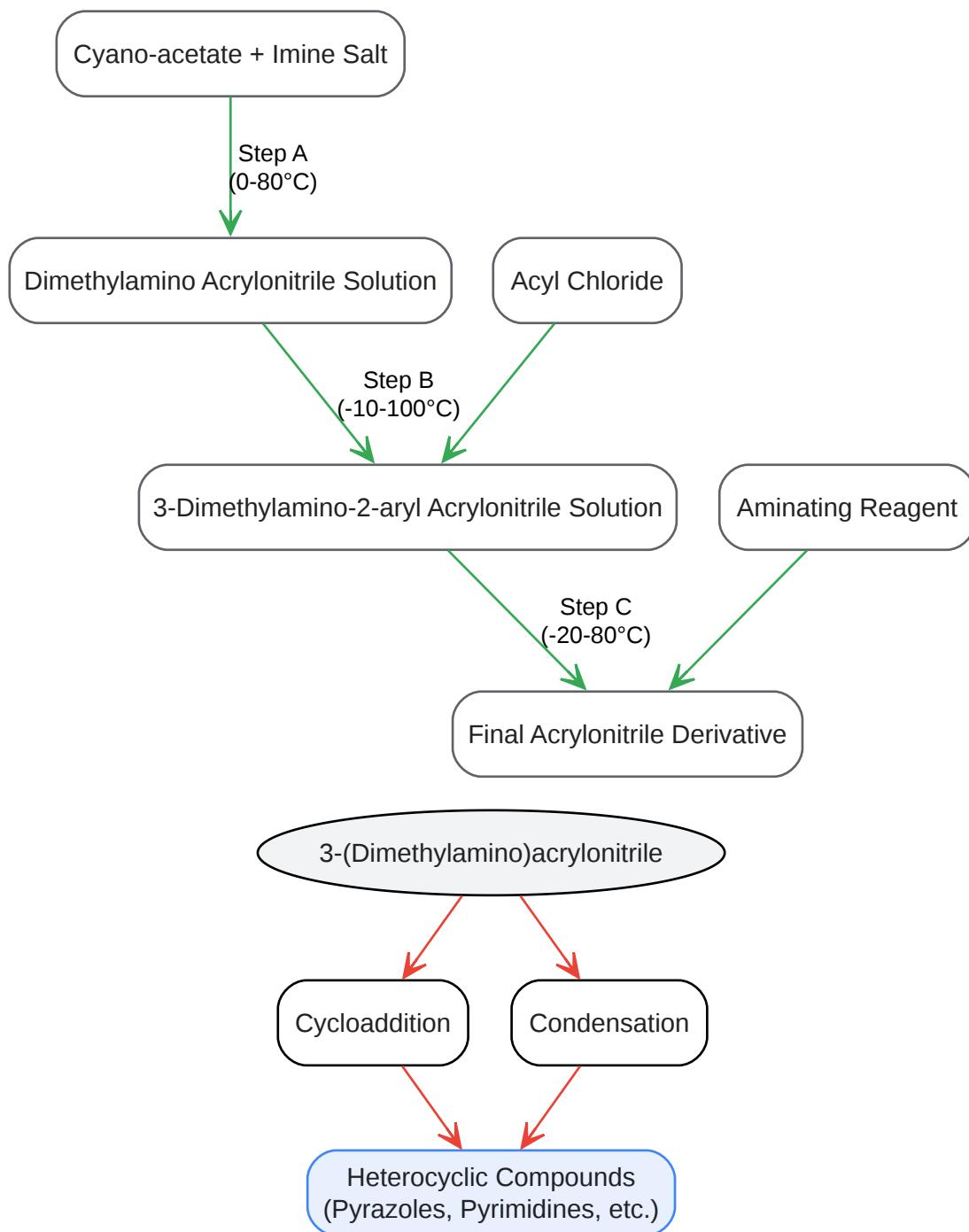
## Protocol 3: Synthesis of Acrylonitrile Derivatives

**3-(Dimethylamino)acrylonitrile** is a key intermediate in the synthesis of more complex acrylonitrile derivatives. A patented method describes the following multi-step process.[10]

- Step A: Synthesis of Dimethylamino Acrylonitrile: Cyano-acetate is reacted with an imine salt in an organic solvent at a temperature between 0 and 80°C for 0.5 to 80 hours.[10]

- Step B: Acylation: Acyl chloride is gradually added to the solution from Step A. The reaction is maintained at a temperature between -10 and 100°C for 0.5 to 40 hours to yield a solution of 3-dimethylamino-2-aryl acrylonitrile.[10]
- Step C: Amination: An aminating reagent is added dropwise to the solution from Step B at a temperature between -20 and 80°C, reacting for 0.5 to 40 hours to produce the final acrylonitrile derivative.[10]

The following diagram illustrates this multi-step synthesis.

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